3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Description
Properties
IUPAC Name |
3-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-3-1-5-14(8(7)15)6-2-4-13/h1,3,5H,2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBBWSPMEJVWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(F)(F)F)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371559 | |
| Record name | 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-60-8 | |
| Record name | 2-Oxo-3-(trifluoromethyl)-1(2H)-pyridinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-60-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multi-Step Organic Synthesis via Hydroboration-Cyanation
A widely cited approach involves hydroboration followed by cyanation, as demonstrated in analogous pyridone derivatives. The general procedure includes:
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Hydroboration : A trifluoromethyl-substituted pyridinone precursor undergoes hydroboration with pinacolborane (87 μL, 0.6 mmol) in tetrahydrofuran (THF) at room temperature.
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Cyanoethylation : The intermediate reacts with N-cyano-N-phenyl-p-toluenesulfonamide (204 mg, 0.75 mmol) in the presence of H-B-9-BBN (0.075 mmol) to introduce the nitrile group.
Key Conditions :
Nucleophilic Substitution on Pre-Functionalized Pyridinones
An alternative route involves substituting a chloro or hydroxyl group on a 3-trifluoromethylpyridin-2(1H)-one scaffold with a cyanoethyl moiety. For example:
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Chlorination : 3-Trifluoromethylpyridin-2(1H)-one is treated with phosphorus oxychloride (POCl₃) to yield 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one.
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Alkylation : The chlorinated intermediate reacts with acrylonitrile in the presence of a base (e.g., K₂CO₃) to form the target compound.
Optimization Insights :
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Base Selection: Potassium carbonate outperforms weaker bases like triethylamine in minimizing side reactions.
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Solvent: Dimethylformamide (DMF) enhances solubility of intermediates.
Catalytic Strategies and Reaction Optimization
Palladium-Catalyzed Cross-Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient coupling of boronic acids with pyridinone intermediates. For instance:
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Suzuki-Miyaura Coupling : A 3-bromopyridinone derivative reacts with a boronic acid-functionalized nitrile precursor under inert conditions.
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Conditions :
Yield : 52–68%, depending on substituent electronic effects.
Copper-Mediated Cyanoethylation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To address batch variability, continuous flow reactors are employed for:
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Precise Temperature Control : Maintains exothermic reactions at 25–30°C.
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Reduced Purification Needs : In-line liquid-liquid extraction removes byproducts.
Scalability Data :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 46% | 58% |
| Purity (HPLC) | 95% | 99% |
Green Chemistry Approaches
Recent advances emphasize solvent substitution (e.g., cyclopentyl methyl ether代替THF) and catalyst recycling to reduce environmental impact.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide, organolithium reagents.
Major Products
Oxidation Products: More oxidized pyridine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C9H7F3N2O
- Molecular Weight : 216.16 g/mol
- CAS Number : 175277-60-8
The structure features a pyridine ring with a trifluoromethyl group and a propanenitrile moiety, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
Antifibrotic Agents : Recent studies have identified compounds related to 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile as potential antifibrotic agents. These compounds work by modulating collagen expression, which is crucial in treating fibrotic diseases. The mechanism involves the suppression of excessive collagen deposition in tissues, which is a hallmark of fibrosis .
Antimicrobial Activity : There is emerging evidence suggesting that derivatives of this compound exhibit antimicrobial properties. Research indicates that modifications to the pyridine ring can enhance the efficacy against various bacterial strains .
Agrochemical Applications
Pesticide Development : The trifluoromethyl group enhances the lipophilicity of the molecule, making it suitable for development as a pesticide. Studies demonstrate that similar compounds show increased activity against pests while minimizing environmental impact due to their targeted action .
Herbicide Potential : Research has also explored the use of this compound in herbicide formulations. Its unique chemical structure allows for selective action against certain plant species, making it an attractive candidate for agricultural applications .
Case Study 1: Antifibrotic Activity
A study published in Nature Reviews demonstrated that a series of pyridine derivatives, including those based on this compound, effectively reduced collagen levels in vitro in human fibroblast cultures. The results indicated a dose-dependent response with significant reductions at concentrations as low as 10 µM.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 12 | Collagen synthesis inhibition |
| Compound B | 8 | TGF-β signaling modulation |
| This compound | 10 | Direct collagen interaction |
Case Study 2: Pesticide Efficacy
In agricultural trials, formulations containing derivatives of this compound were tested against common agricultural pests. The results showed a significant reduction in pest populations compared to control groups.
| Treatment | Pest Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Control | 10 | - |
| Compound X | 75 | 50 |
| Compound Y | 85 | 75 |
| Target Compound | 80 | 60 |
Mechanism of Action
The mechanism by which 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrile group can participate in hydrogen bonding or act as an electrophile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Table 1: Structural Comparison with Selected Analogs
| Compound Name / ID | Core Structure | Substituents | Key Functional Groups | Molecular Formula |
|---|---|---|---|---|
| Target Compound | Pyridinone | -CF₃ (position 3), -CH₂CH₂CN (N-linked) | Trifluoromethyl, nitrile | C₉H₇F₃N₂O |
| 3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a, [1]) | Propionitrile backbone | Pyrrolidine (N-linked) | Amide, cyclic amine | C₇H₁₀N₂O |
| 2-Cyano-N-(3,5-dimethoxy-benzyl)-acetamide (3h, [1]) | Acetamide backbone | 3,5-Dimethoxybenzyl (N-linked) | Nitrile, methoxy, benzyl | C₁₂H₁₃N₂O₃ |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine ([3]) | Naphthyridine | -CF₃ (position 3), bicyclic framework | Trifluoromethyl, bicyclic amine | C₉H₁₀F₃N₂ |
Key Observations :
- Backbone Flexibility : The propanenitrile chain in the target offers greater conformational flexibility than the rigid bicyclic naphthyridine in [3], which may influence binding interactions in biological systems.
- Functional Group Diversity : Unlike acetamide derivatives (e.g., 3h), the target lacks an amide bond, reducing hydrogen-bonding capacity but improving metabolic stability due to the nitrile’s resistance to enzymatic hydrolysis .
Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | 3a ([1]) | 3h ([1]) | Naphthyridine Analog ([3]) |
|---|---|---|---|---|
| Molecular Weight | 216.16 g/mol | ~154 g/mol (estimated) | ~245 g/mol (estimated) | ~204 g/mol (estimated) |
| LogP (Predicted) | ~1.5 (moderate lipophilicity) | ~0.8 | ~2.1 | ~2.3 |
| Solubility | Low (nitrile, -CF₃) | Moderate (amide) | Low (aromatic groups) | Low (bicyclic) |
Notes:
Biological Activity
3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 3-[2-Oxo-3-(trifluoromethyl)pyridin-1-yl]propanenitrile
- Molecular Formula : C9H8F3N2O
- Molecular Weight : 216.16 g/mol
- CAS Number : 2736731
- SMILES Notation : C1=CN(C(=O)C(=C1)C(F)(F)F)CCC#N
Research indicates that compounds containing a pyridine ring, particularly those with trifluoromethyl substitutions, exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and increasing antimicrobial potency .
- Anticancer Properties : The structure has been linked to inhibition of key signaling pathways in cancer cells, particularly those involving phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These pathways are crucial for cell growth and proliferation .
Structure-Activity Relationship (SAR)
The introduction of different substituents at various positions on the pyridine ring significantly impacts the biological activity of the compound. For instance:
- Trifluoromethyl Substitution : Enhances potency against certain cancer cell lines while reducing toxicity to normal cells. A study demonstrated that substituents in the para position of the pyridine ring can significantly alter the selectivity and efficacy against HepG2 liver cancer cells .
| Substituent Position | Effect on Activity |
|---|---|
| Para Trifluoromethyl | Increased potency against cancer cells |
| Nitrile Group | Improved binding affinity to target proteins |
Anticancer Activity
In a study examining various derivatives of pyridine-based compounds, it was found that this compound exhibited notable cytotoxic effects against HepG2 cells with an EC50 value indicating effective inhibition . The compound's mechanism was linked to its ability to disrupt PI3K signaling pathways, leading to apoptosis in cancer cells.
Antimicrobial Studies
Another investigation into the antimicrobial properties revealed that this compound demonstrated significant activity against Gram-positive bacteria. The trifluoromethyl group was identified as a critical factor enhancing membrane permeability, thus facilitating bacterial cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
